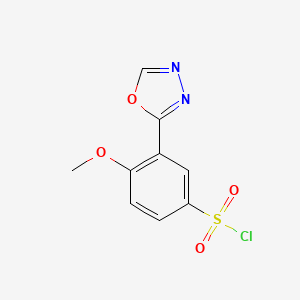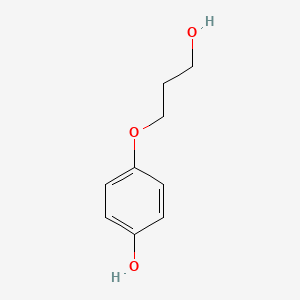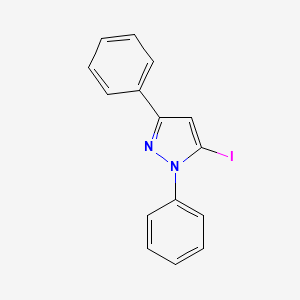
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a benzene ring substituted with a methoxy group, an oxadiazole ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Introduction of the Methoxy Group: The methoxy group is introduced by reacting the appropriate phenol with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biological targets due to its ability to form stable covalent bonds with nucleophilic residues in proteins.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino acids such as lysine or serine in proteins . This covalent modification can inhibit the activity of enzymes or alter the function of other biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(1,2,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride
- 4-Methoxy-3-(1,2,5-oxadiazol-2-yl)benzene-1-sulfonyl chloride
- 4-Methoxy-3-(1,2,3-oxadiazol-2-yl)benzene-1-sulfonyl chloride
Uniqueness
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the oxadiazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group also enhances its solubility and potential for forming hydrogen bonds, which can be advantageous in drug design .
Properties
Molecular Formula |
C9H7ClN2O4S |
|---|---|
Molecular Weight |
274.68 g/mol |
IUPAC Name |
4-methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClN2O4S/c1-15-8-3-2-6(17(10,13)14)4-7(8)9-12-11-5-16-9/h2-5H,1H3 |
InChI Key |
DSGOSSLTZYIPQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)




![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)

